4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled temperature conditions. The reaction is carried out in the presence of a base such as potassium carbonate to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, which can influence various physiological processes.
Comparison with Similar Compounds
Similar compounds to 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine include:
Buspirone: An anxiolytic drug that also targets serotonin receptors.
Dasatinib: An anticancer agent with a pyrimidinylpiperazine structure.
Gepirone: Another anxiolytic with similar receptor binding properties.
The uniqueness of this compound lies in its specific combination of functional groups and its distinct biological activity profile.
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-3-16-13-20-18(21-14-16)26-10-8-24(9-11-26)17-12-15(2)22-19(23-17)25-6-4-5-7-25/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULKLFBNLNZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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